molecular formula C10H13IO2 B14833384 3-(Tert-butoxy)-4-iodophenol

3-(Tert-butoxy)-4-iodophenol

Cat. No.: B14833384
M. Wt: 292.11 g/mol
InChI Key: UPZNYLAGPYSUSB-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-4-iodophenol is a sophisticated phenolic compound designed for use in advanced chemical synthesis and research applications. It features two key functional groups—a phenolic hydroxyl, a tert-butoxy ether, and an iodine substituent—that make it a versatile intermediate. The iodine atom, particularly on the aromatic ring, is highly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental in constructing complex organic molecules for materials science and pharmaceutical research . The presence of the tert-butoxy group can significantly influence the compound's steric and electronic properties, potentially enhancing its solubility and stability in organic solvents, a characteristic observed in other tert-butoxy phenols . This combination of features suggests that this compound is a valuable building block for developing novel chemical entities, including potential ligands for catalysts or monomers for specialized polymers. Researchers in medicinal chemistry may also explore its utility as a precursor in synthesizing compounds for biological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, as phenolic compounds and iodinated aromatics can be hazardous .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

4-iodo-3-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13IO2/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6,12H,1-3H3

InChI Key

UPZNYLAGPYSUSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)O)I

Origin of Product

United States

Synthetic Methodologies for 3 Tert Butoxy 4 Iodophenol

Precursor Selection and Initial Functionalization

The synthesis typically commences with a suitably substituted phenol (B47542), which is then subjected to halogenation. The choice of precursor and the method of halogenation are critical for achieving the desired regioselectivity and yield.

Iodination of 3-(Tert-butoxy)phenol and Related Substrates

A primary route to 3-(tert-butoxy)-4-iodophenol involves the direct iodination of 3-(tert-butoxy)phenol. This electrophilic aromatic substitution is guided by the activating, ortho-, para-directing effect of the hydroxyl and tert-butoxy (B1229062) groups. However, the strong activation of the phenolic ring can lead to polysubstitution. wikipedia.orgstackexchange.com To control the reaction and favor the desired 4-iodo product, specific iodinating agents and conditions are employed.

An improved procedure for the iodination of phenols utilizes sodium iodide and tert-butyl hypochlorite. acs.org Another effective method involves the use of molecular iodine in the presence of iodic acid. google.com The reaction of phenols with iodine can also be facilitated by the presence of a base or mercuric oxide. orgsyn.org

The synthesis of iodophenols can also be achieved through the diazotization of the corresponding aminophenol, followed by treatment with potassium iodide. orgsyn.orggoogle.com For instance, p-iodophenol is commonly prepared by the diazotization of p-aminophenol and subsequent replacement of the diazonium group with iodine. orgsyn.org

Alternative Halogenation Strategies for Phenolic Systems

While direct iodination is common, other halogenation strategies can be employed. These methods often focus on greener and more sustainable approaches to avoid the use of elemental halogens. researchgate.net Oxidative halogenation in the presence of alkali halogen salts is one such alternative. researchgate.net

Electrophilic halogenation is a fundamental reaction type for aromatic systems like phenols. numberanalytics.com The choice of solvent and catalyst can significantly influence the regioselectivity of the reaction. numberanalytics.com For instance, in strongly acidic solutions, the regiochemistry of halogenation can change due to the protonation of the phenolic hydroxyl group. wikipedia.org

Introduction of the Tert-butoxy Moiety

The tert-butoxy group serves a dual purpose in the synthesis of this compound. It acts as a protecting group for the phenolic hydroxyl and its bulky nature can direct subsequent substitution reactions.

Etherification Reactions for Phenolic Hydroxyl Protection/Derivatization

The tert-butoxy group is typically introduced via an etherification reaction. A common method involves the acid-catalyzed reaction of the phenol with isobutene. wikipedia.org Other methods include the reaction of a phenoxide with a tert-butyl halide or the use of tert-butyl perbenzoate with a Grignard reagent. orgsyn.org An eco-friendly method for the formation of tert-butyl ethers utilizes a catalytic amount of erbium(III) triflate in solvent-free conditions. organic-chemistry.orgresearchgate.net Zinc-mediated O-tert-butylation of phenols has also been reported as a mild and selective method. researchgate.net

Reagent/CatalystConditionsReference
Isobutene/H2SO4 (cat.)Acid-catalyzed wikipedia.org
t-Butyl halides/baseBase-catalyzed researchgate.net
Er(OTf)3 (cat.)Solvent-free, room temp. organic-chemistry.orgresearchgate.net
ZincMild conditions researchgate.net
DMF di-tert-butyl acetalConvenient for bulky phenols lookchem.com

Role of the Tert-butoxy Group as a Protecting Group in Multi-Step Syntheses

The tert-butoxy group is a valuable protecting group in organic synthesis due to its stability under various conditions and its selective removal. organic-chemistry.orgnih.gov It protects the reactive hydroxyl group of phenols from unwanted side reactions during subsequent synthetic steps. nih.govpearson.com The steric bulk of the tert-butyl group can also direct electrophilic substitution to less hindered positions on the aromatic ring. nih.govscientificupdate.com This directing effect is crucial for achieving the desired regiochemistry in the synthesis of complex molecules. scientificupdate.com The tert-butoxycarbonyl (Boc) group, while typically used for amines, can also be employed for phenols, though it exhibits lability to bases. researchgate.net

Optimized Reaction Conditions and Catalytic Systems

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves careful selection of solvents, bases, and catalysts. For instance, in copper-catalyzed cross-coupling reactions, polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) have been found to be more efficient than less polar solvents like toluene. researchgate.net The choice of base is also critical, with potassium phosphate (B84403) often providing the best results in such reactions. researchgate.net

The development of efficient catalytic systems is an active area of research. For the synthesis of diaryliodonium salts, a precursor to some iodinated compounds, one-pot syntheses from arenes and iodine have been developed that are fast and high-yielding. researchgate.net Metal-free iodination-peroxidation reactions of alkenes have also been reported, demonstrating the potential for developing novel, milder synthetic methods. nih.govbeilstein-journals.org

Base-Catalyzed Approaches (e.g., Potassium tert-butoxide)

Base-catalyzed approaches for the iodination of phenols typically involve the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion, which then reacts with an electrophilic iodine source. Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base that is well-suited for this purpose due to its steric bulk, which minimizes side reactions. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the in-situ formation of the potassium phenoxide of 3-(tert-butoxy)phenol, which then attacks a molecule of iodine (I₂). The strong basicity of potassium tert-butoxide facilitates the deprotonation of the phenol, which has a pKa of approximately 10. wikipedia.org Although direct literature on the use of potassium tert-butoxide for the specific synthesis of this compound is not prevalent, the principles of this reaction are well-established in organic synthesis. For instance, potassium tert-butoxide has been successfully employed as a promoter in the synthesis of various heterocyclic compounds under mild conditions. organic-chemistry.org

The choice of base is crucial for the success of this method. While other alkoxides or hydroxides could be used, the bulky nature of the tert-butoxide anion is advantageous. It is a poor nucleophile, which reduces the likelihood of unwanted Sɴ2 reactions if any electrophilic sites are present in the substrate or solvent. masterorganicchemistry.com

Table 1: Comparison of Bases for Phenol Deprotonation

BaseChemical FormulapKa of Conjugate AcidKey Characteristics
Potassium tert-butoxideKOtBu~19Strong, sterically hindered, non-nucleophilic wikipedia.orgmasterorganicchemistry.com
Sodium HydrideNaH~36Strong, non-nucleophilic, insoluble
Potassium HydroxideKOH~15.7Strong, nucleophilic
Sodium EthoxideNaOEt~16Strong, nucleophilic

This table provides a general comparison of bases that could be considered for the deprotonation of phenols. The choice of base would depend on the specific reaction conditions and the substrate.

Oxidative Iodination Systems

Oxidative iodination methods provide an alternative route to iodinated phenols. These systems utilize a mild oxidizing agent to convert a source of iodide, such as molecular iodine (I₂) or an iodide salt, into a more electrophilic iodine species (e.g., I⁺). This electrophilic species then undergoes electrophilic aromatic substitution with the electron-rich phenol ring.

One common and environmentally friendly system employs hydrogen peroxide as the oxidant in the presence of molecular iodine. scielo.br This method has been shown to be effective for the iodination of various phenol derivatives in water. The reaction proceeds under relatively mild conditions and can exhibit good selectivity. scielo.br In the case of phenol itself, a mixture of ortho- and di-iodinated products can be formed, highlighting the importance of controlling the stoichiometry and reaction conditions to achieve the desired mono-iodinated product. scielo.br

Another approach involves the use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in conjunction with molecular iodine. nih.gov The silver salt assists in the generation of the electrophilic iodine species. This method has been demonstrated to be effective for the regioselective iodination of chlorinated aromatic compounds, including phenols. nih.gov

A classic method for the synthesis of iodophenols involves the diazotization of an aminophenol followed by a Sandmeyer-type reaction with an iodide salt, such as potassium iodide. orgsyn.orggoogle.com For the synthesis of this compound, this would conceptually involve the diazotization of 4-amino-3-(tert-butoxy)phenol (B14847092) and subsequent treatment with potassium iodide.

Table 2: Examples of Oxidative Iodination Systems for Phenols

Reagent SystemSubstrate ExampleProduct(s)Reported YieldReference
I₂ / H₂O₂ in waterPhenol2,6-diiodophenol, 2-iodophenolGood yields scielo.br
Ag₂SO₄ / I₂3,5-Dichlorophenol3,5-Dichloro-2-iodophenol, 3,5-Dichloro-4-iodophenolModerate yields nih.gov
NaNO₂ / H₂SO₄, then KIp-Aminophenolp-IodophenolGood yields orgsyn.org

This table illustrates various oxidative iodination systems that have been successfully used for the iodination of phenols and related compounds.

Considerations for Regioselectivity in Iodination Reactions

The regiochemical outcome of the iodination of 3-(tert-butoxy)phenol is governed by the directing effects of the two substituents on the aromatic ring: the hydroxyl group (-OH) and the tert-butoxy group (-OtBu). Both of these are ortho-, para-directing and activating groups due to the lone pairs of electrons on the oxygen atoms, which can be donated into the aromatic ring through resonance. chemrxiv.org

The hydroxyl group is a strongly activating ortho-, para-director. The tert-butoxy group is also an activating ortho-, para-director. In 3-(tert-butoxy)phenol, the positions ortho to the hydroxyl group are the 2- and 4-positions. The position para to the hydroxyl group is the 6-position. The positions ortho to the tert-butoxy group are the 2- and 4-positions, and the position para is the 6-position.

The directing effects of the two groups reinforce substitution at the 2-, 4-, and 6-positions. However, the steric bulk of the tert-butoxy group at the 3-position will significantly hinder electrophilic attack at the adjacent 2- and 4-positions. The 6-position is less sterically hindered.

Therefore, the major product of the electrophilic iodination of 3-(tert-butoxy)phenol is expected to be This compound . The iodine atom is directed to the 4-position, which is para to the strongly directing hydroxyl group and avoids the steric hindrance of the adjacent tert-butoxy group. The formation of 3-(tert-butoxy)-2-iodophenol (B15523178) and 3-(tert-butoxy)-6-iodophenol would be minor products due to steric hindrance and the combined directing effects. The relative rates of iodination at different positions on the phenol ring are influenced by both electronic and steric factors. dtu.dk

Reactivity and Derivatization Pathways of 3 Tert Butoxy 4 Iodophenol

Transformations Involving the Iodinated Phenyl Moiety

The presence of an iodine atom on the phenyl ring is a key feature for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-iodine bond is the most reactive among the halogens in many catalytic processes.

Nucleophilic Substitution Reactions of the Iodine Atom

While direct nucleophilic aromatic substitution (SNAr) of the iodine atom in 3-(tert-butoxy)-4-iodophenol is not a commonly reported pathway, the reactivity of aryl halides in such reactions is generally influenced by the presence of electron-withdrawing groups ortho and para to the leaving group. In this case, the tert-butoxy (B1229062) group is electron-donating, which would disfavor a classical SNAr mechanism.

However, the iodine atom can be replaced through various transition-metal-catalyzed cross-coupling reactions, which proceed through different mechanisms. Additionally, the hydroxyl group, being a poor leaving group, generally requires conversion to a better leaving group for nucleophilic substitution to occur. cas.cn

Cross-Coupling Reactions (e.g., Sonogashira, Palladium-Catalyzed Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry, and aryl iodides are excellent substrates for these transformations due to their high reactivity. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org this compound can readily participate in Sonogashira couplings to form arylalkynes. The reaction is typically carried out under mild conditions, often at room temperature in the presence of a base like an amine, which also serves as a solvent. wikipedia.org A variety of functional groups can be introduced through the alkyne partner. nih.gov The general scheme for the Sonogashira coupling of this compound is as follows:

Sonogashira coupling of 3-tert-butoxy-4-iodophenol

Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts. libretexts.orgorganic-chemistry.org The reactivity of the aryl halide in Sonogashira reactions follows the order I > Br > Cl. wikipedia.org

Other Palladium-Catalyzed Couplings: Beyond the Sonogashira reaction, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. These reactions are versatile methods for forming new carbon-carbon bonds. youtube.com For instance, in a Suzuki coupling, an organoboron compound is coupled with the aryl iodide. The Heck reaction involves the coupling of the aryl iodide with an alkene. youtube.com The Stille reaction utilizes an organotin reagent. youtube.com

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands have been shown to be particularly effective in promoting the coupling of aryl halides. nih.gov

A summary of representative palladium-catalyzed coupling reactions is presented in the table below:

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Sonogashira Terminal alkynePd catalyst, Cu co-catalystArylalkyne
Suzuki Organoboron reagentPd catalystBiaryl or alkylated arene
Heck AlkenePd catalystArylated alkene
Stille Organotin reagentPd catalystBiaryl or alkylated arene

Vicarious Nucleophilic Substitution (VNS) Applications

Vicarious nucleophilic substitution is a specific type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, rather than a leaving group like a halogen. wikipedia.org This reaction is particularly effective for nitroarenes. organic-chemistry.org

While this compound itself is not the typical substrate for VNS due to the electron-donating nature of the tert-butoxy and hydroxyl groups, its derivatives, particularly those incorporating a nitro group, could potentially undergo such transformations. In a VNS reaction, a carbanion bearing a leaving group attacks the aromatic ring, and subsequent elimination of the leaving group and a proton restores aromaticity. organic-chemistry.orgnih.gov The reaction often requires a strong base. organic-chemistry.org

For a hypothetical nitro-derivative of this compound, the VNS reaction could introduce an alkyl substituent at a position activated by the nitro group. The regioselectivity of the VNS reaction is influenced by the position of the existing substituents on the aromatic ring. organic-chemistry.org

Reactions at the Phenolic Position (Post-Deprotection or Derivatization)

The phenolic hydroxyl group, often unmasked by the removal of the tert-butyl protecting group, is another key site for chemical modification.

Etherification and Esterification Strategies

The phenolic hydroxyl group can be readily converted into ethers and esters.

Etherification: Etherification of the phenol (B47542) can be achieved through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Phenolic esters can be synthesized by reacting the phenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The direct esterification of a phenol with a carboxylic acid often requires a catalyst. The Mitsunobu reaction provides a mild and efficient method for the esterification of phenols. nih.gov Enzymatic methods for the esterification of phenolic compounds are also gaining attention as they offer environmentally friendly alternatives to chemical synthesis. nih.gov

The tert-butyl group can be cleaved under acidic conditions to reveal the free phenol for subsequent derivatization. organic-chemistry.org

Reaction TypeReagentProduct
Etherification Alkyl halide, BasePhenolic ether
Esterification Carboxylic acid (or derivative), CatalystPhenolic ester

Oxidative Pathways of Phenolic Systems

Phenols are susceptible to oxidation, and the products depend on the oxidant and the reaction conditions. The oxidation of phenols can lead to the formation of quinones or coupled products. The presence of bulky substituents, such as the tert-butyl group, can influence the outcome of the oxidation. For example, the oxidation of 2,6-di-tert-butylphenol (B90309) can yield a diphenoquinone. researchgate.net

The oxidation of phenolic systems can be achieved using various reagents, including hypervalent iodine compounds like iodosylbenzene. nih.gov Metal-catalyzed oxidation reactions, for instance, using tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of a metal catalyst, are also common. rsc.org These reactions often proceed through radical mechanisms. rsc.org

Reactivity and Strategic Utilization of the Tert-butoxy Group

The tert-butoxy group serves primarily as a protecting group for the phenolic hydroxyl. Its chemical behavior, characterized by its cleavage under specific conditions and its influence on the reactivity of the aromatic ring, dictates its strategic application in multi-step syntheses.

The removal of the tert-butyl group, a process known as deprotection, is a critical step to unmask the phenolic hydroxyl for subsequent reactions. This transformation is typically achieved under acidic conditions, which facilitate the cleavage of the ether linkage.

A variety of acidic reagents can be employed for this purpose. fishersci.co.uk Traditional methods often rely on strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents. fishersci.co.uknih.gov For instance, treatment with TFA in dichloromethane (B109758) is a common procedure for Boc deprotection. nih.gov Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for the cleavage of tert-butyl ethers. organic-chemistry.orgorganic-chemistry.org

The choice of deprotection agent and conditions can be tailored to the specific requirements of the synthetic sequence, taking into account the presence of other acid-sensitive functional groups in the molecule. organic-chemistry.org For substrates containing other acid-labile groups, milder conditions are necessary to achieve selective deprotection. researchgate.net For example, the use of catalytic amounts of certain Lewis acids can facilitate the removal of the tert-butyl group under milder conditions. organic-chemistry.org The CeCl₃·7H₂O/NaI system has been shown to be a suitable catalyst for the deprotection of t-butyl ethers. organic-chemistry.org

Recent advancements have also explored alternative, non-acidic deprotection strategies. While less common for tert-butyl ethers compared to tert-butoxycarbonyl (Boc) protected amines, these methods can offer enhanced selectivity. For example, some studies have investigated base-mediated cleavage of Boc groups from phenols, although this is less typical for the more robust tert-butyl ether linkage. researchgate.net

Reagent/SystemConditionsSelectivity NotesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Strong acid, may cleave other acid-labile groups. nih.gov
Hydrochloric Acid (HCl)Organic Solvents (e.g., Dioxane, Ethyl Acetate)Common and effective strong acid protocol. fishersci.co.uk
Aqueous Phosphoric Acid-Environmentally benign and mild. Tolerates various functional groups. organic-chemistry.orgorganic-chemistry.org
CeCl₃·7H₂O/NaI-Catalytic system for mild deprotection. organic-chemistry.org
Montmorillonite K-10-Solid acid catalyst for selective cleavage. researchgate.net

The tert-butoxy group exerts a significant influence on the reactivity of the this compound molecule through a combination of steric and electronic effects.

Steric Hindrance: The bulky nature of the tert-butyl group provides considerable steric hindrance around the ortho position (C2) of the phenol ring. nih.gov This steric bulk can direct incoming electrophiles away from the C2 position, favoring substitution at the less hindered C6 position. This directing effect is a valuable tool in controlling the regioselectivity of electrophilic aromatic substitution reactions. The large size of the tert-butyl group can slow down or even inhibit reactions that require attack at adjacent sites. nih.gov

Electronic Effects: The tert-butoxy group is an electron-donating group due to the inductive effect of the alkyl group. nih.gov This electron-donating nature increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. nih.govacs.org The increased electron density particularly activates the positions ortho and para to the tert-butoxy group. However, in this compound, the para position is blocked by the iodine atom. Therefore, the activating effect is primarily directed towards the C2 and C6 positions. The combination of the activating electronic effect and the steric hindrance often results in a preference for reaction at the C6 position. The electron-donating properties of the tert-butyl group also contribute to the stabilization of the phenolic compound. nih.gov

Advanced Applications in Organic Synthesis

Building Block for Complex Aromatic Systems

There is no specific information available in the reviewed literature detailing the use of 3-(Tert-butoxy)-4-iodophenol in the synthesis of substituted biphenyls, polyphenolic compounds, or its incorporation into heterocyclic and macrocyclic structures. While the structural motifs of a protected phenol (B47542) and an iodoarene suggest potential for cross-coupling reactions like Suzuki or Sonogashira couplings, which are commonly used to form such complex systems, no published research explicitly describes these applications for this particular compound.

Precursor for Advanced Synthetic Intermediates

Similarly, the role of this compound as a precursor for advanced synthetic intermediates, such as in the formation of diaryl ethers through reactions like the Ullmann condensation or Buchwald-Hartwig amination, is not documented in the available scientific records. The presence of the tert-butoxy (B1229062) protecting group and the iodine atom makes it a theoretical candidate for such transformations, but practical examples and research data are not present in the surveyed literature.

Development of Novel Reaction Methodologies

No instances have been found of this compound being utilized in the development of novel reaction methodologies, for example, in palladium-catalyzed or other transition-metal-catalyzed processes. The unique substitution pattern of the molecule does not appear to have been exploited for the creation of new synthetic methods as per the available scientific documentation.

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry)

Spectroscopic methods provide fundamental information regarding the molecular structure of a compound by measuring the interaction of the molecule with electromagnetic radiation. nih.gov For 3-(Tert-butoxy)-4-iodophenol, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for structural elucidation. thno.orgchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the signals from the aromatic protons are particularly diagnostic. Their chemical shifts, splitting patterns (multiplicity), and coupling constants reveal the substitution pattern on the benzene (B151609) ring. chegg.com The large tert-butyl group creates a distinct singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating tert-butoxy (B1229062) group and the electron-withdrawing iodine atom. chemicalbook.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes. docbrown.info The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the phenolic group and C-O stretching vibrations associated with the ether linkage of the tert-butoxy group.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure of a molecule by analyzing the mass-to-charge ratio of its ions. nih.gov The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can further confirm the presence of the tert-butyl group and the iodinated phenyl ring. nih.govgovinfo.gov

Interactive Data Table: Predicted Spectroscopic Data for this compound

Technique Feature Expected Chemical Shift / Mass / Wavenumber
¹H NMRAromatic Protonsδ 6.5-7.5 ppm
¹H NMRTert-butyl Protonsδ ~1.3 ppm (singlet)
¹H NMRPhenolic ProtonVariable, broad signal
¹³C NMRAromatic Carbonsδ 110-160 ppm
¹³C NMRTert-butyl CarbonsQuaternary ~78 ppm, Methyls ~28 ppm
IR SpectroscopyO-H Stretch (Phenol)~3200-3600 cm⁻¹ (broad)
IR SpectroscopyC-O Stretch (Ether)~1200-1250 cm⁻¹
Mass SpectrometryMolecular Ion [M]⁺m/z 292.0

Chromatographic Techniques for Separation and Purity Analysis (HPLC, GC)

Chromatography is a fundamental separation technique used to isolate a compound from a mixture and to assess its purity. rsc.orgchemicalbook.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of phenolic compounds like this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. nih.gov For purity assessment of this compound, a reversed-phase HPLC method is typically used. lcms.czsielc.comshimadzu.com

Stationary Phase: A C18 column is a common choice for the separation of phenolic compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically employed.

Detection: A UV detector is commonly used, as the aromatic ring of this compound absorbs UV light.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. jeol.com Phenols can sometimes have poor peak shapes in GC due to their acidic nature. Therefore, derivatization is often performed to convert the polar -OH group into a less polar, more volatile group, such as a silyl (B83357) ether, prior to analysis. nih.govnist.gov

Column: A capillary column with a non-polar or medium-polarity stationary phase is generally used.

Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.

Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides both retention time data for purity assessment and mass spectral data for identity confirmation. jeol.com

Interactive Data Table: Typical Chromatographic Conditions

Technique Parameter Typical Condition
HPLCColumnReversed-Phase C18
HPLCMobile PhaseAcetonitrile/Water Gradient
HPLCDetectorUV-Vis
GCColumnCapillary (e.g., SE-52)
GCDerivatizationSilylation (e.g., with BSTFA)
GCDetectorFID or MS

Elemental Analysis for Compositional Confirmation

Elemental analysis is a crucial technique used to determine the elemental composition (the percentage of carbon, hydrogen, and other elements) of a compound. This data is used to confirm the empirical and molecular formula of the synthesized this compound. The experimentally determined percentages of carbon, hydrogen, and iodine must agree with the calculated theoretical values based on its molecular formula, C₁₀H₁₃IO₂. This agreement provides strong evidence for the compound's purity and correct elemental makeup.

Q & A

Q. What are the optimal synthetic routes for 3-(tert-butoxy)-4-iodophenol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) introducing the tert-butoxy group via alkylation of 4-iodophenol using tert-butyl bromide or tert-butyl chloride under basic conditions (e.g., NaOH in a polar aprotic solvent like DMF at 60–80°C), and (2) ensuring regioselective iodination. For step 1, optimizing the base-to-phenol molar ratio (1.2:1) and reaction time (6–8 hours) minimizes side reactions like over-alkylation. The iodination step may use I₂ with an oxidizing agent (e.g., HIO₃) in acetic acid to enhance electrophilic substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Key impurities include residual 4-iodophenol and di-alkylated byproducts, detectable via HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • ¹H NMR : Look for the tert-butoxy group’s singlet at δ 1.3–1.4 ppm (9H) and the aromatic protons’ splitting pattern (e.g., doublet for H-2 and H-6 due to iodine’s deshielding effect).
  • ¹³C NMR : The tert-butyl carbon appears at ~70–75 ppm, while the iodine-bearing aromatic carbon (C-4) resonates at ~95–100 ppm.
  • IR : A broad O–H stretch (~3200 cm⁻¹) confirms the phenolic group, and C–O–C stretches (~1250 cm⁻¹) verify the ether linkage.
  • Mass Spectrometry (HRMS) : The molecular ion peak [M+H]⁺ should match the exact mass (C₁₀H₁₃IO₂: ~308.00 g/mol). Cross-validate with elemental analysis for C, H, and O .

Q. How can researchers ensure the purity of this compound, and what common impurities arise during synthesis?

  • Methodological Answer : Purity is assessed via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Common impurities include:
  • Unreacted 4-iodophenol : Elutes earlier due to higher polarity.
  • Di-alkylated byproducts : Identified by mass shifts in MS.
    Recrystallization in ethanol/water (7:3 v/v) removes non-polar impurities. For trace metal contamination (e.g., Pd from coupling reactions), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced Research Questions

Q. How does the tert-butoxy group influence the reactivity of the phenolic ring in cross-coupling reactions, and what catalytic systems are effective for functionalizing the iodo substituent?

  • Methodological Answer : The tert-butoxy group acts as an electron-donating group, activating the ring toward electrophilic substitution but sterically hindering ortho positions. For Suzuki-Miyaura coupling of the iodo group, use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/Na₂CO₃ (2M) at 80°C. Ligand-free systems may fail due to iodine’s poor leaving ability; instead, employ Buchwald-Hartwig conditions (Pd₂(dba)₃/XPhos) for C–N bond formation. Monitor reaction progress via TLC (iodine stain) and isolate products using SPE cartridges .

Q. What strategies can mitigate degradation of this compound under varying storage conditions, and how should stability studies be designed?

  • Methodological Answer : Degradation occurs via hydrolysis of the tert-butoxy group (acidic/basic conditions) or photolytic cleavage of the C–I bond. Stability studies should:
  • Test pH 3–9 buffers at 25°C/40°C (ICH Q1A guidelines).
  • Expose samples to UV light (320–400 nm) in quartz cells.
    Use LC-MS to identify degradation products (e.g., 4-iodophenol from dealkylation). Store the compound in amber vials under nitrogen at –20°C, with stabilizers like BHT (0.1% w/w) .

Q. How can computational chemistry predict the regioselectivity of further substitutions on this compound, and what experimental validations are necessary?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model electron density maps and Fukui indices to predict electrophilic attack sites. For example, the C-5 position (meta to iodine) is more reactive than C-2 due to steric hindrance from the tert-butoxy group. Validate predictions by nitration (HNO₃/H₂SO₄) and analyzing product ratios via ¹H NMR. Compare experimental vs. computed ¹³C NMR shifts (RMSD < 2 ppm) to confirm accuracy .

Q. What contradictions exist in the literature regarding the biological activity of halogenated tert-butoxyphenols, and how can researchers design studies to resolve these discrepancies?

  • Methodological Answer : Some studies report potent antimicrobial activity for 4-tert-butylphenols, while others show no effect. To resolve this:
  • Standardize assays : Use MIC (minimum inhibitory concentration) tests against S. aureus and E. coli in Mueller-Hinton broth.
  • Control variables : Test under anaerobic vs. aerobic conditions, as iodine’s redox activity may skew results.
  • Mechanistic studies : Use fluorescence quenching to assess binding to bacterial enzymes (e.g., dihydrofolate reductase). Cross-reference cytotoxicity data (e.g., MTT assays on mammalian cells) to differentiate specific vs. nonspecific effects .

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